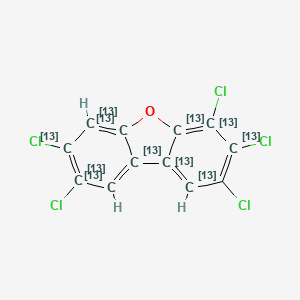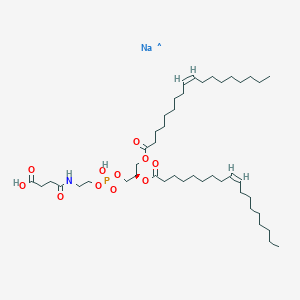
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, often abbreviated as DOPE, is a neutral phospholipid . It has a structure containing 18:1 fatty acids at the sn-1 and sn-2 positions . It is used as an emulsifier to facilitate transmembrane translocation of DNA-liposome complexes . It has also been used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .
Synthesis Analysis
Phosphatidylethanolamine (PE), the primary component of DOPE, is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol . DOPE can form heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents .Molecular Structure Analysis
The empirical formula of DOPE is C41H78NO8P . It has a molecular weight of 744.03 . The InChI key of DOPE is MWRBNPKJOOWZPW-CLFAGFIQSA-N .Chemical Reactions Analysis
DOPE displays sensitivity towards pH change . It forms heterogeneous liposomes with DOTAP, which are used as delivery vehicles for therapeutic agents .Physical and Chemical Properties Analysis
DOPE is a neutral phospholipid . It is sensitive to pH changes . It is primarily used in the reaction of CDP-ethanolamine and diacylglycerol .科学的研究の応用
1. Gene Delivery Systems
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has been extensively researched in the development of non-viral gene delivery systems. For instance, lipid-based vectors, including DOPE, have been formulated into dried powders for respiratory gene delivery, demonstrating potential as transfection competent carriers for therapeutic genes (Colonna et al., 2008). Additionally, DOPE is a key component in liposomal formulations for gene delivery, valued for its role in membrane destabilization, which facilitates gene transfer (Liu, 2015).
2. Biophysical and Structural Studies
The role of DOPE in mediating bilayer organization has been studied, highlighting its impact on the dynamics and organization of phospholipid bilayers. Research on how DOPE interacts with other lipid components in bilayers provides insights into the perturbations induced by tethered chromophores, which is crucial for understanding membrane dynamics and functions (Lapinski & Blanchard, 2007).
3. Lipid Mixtures and Membrane Properties
DOPE has also been involved in studies exploring the mixing behavior and properties of lipid mixtures. Investigations into binary lipid mixtures containing DOPE and other phospholipids have provided valuable insights into the physical properties of these mixtures, crucial for applications in drug delivery and membrane biology (Wölk et al., 2015).
4. Liposome-Based Drug Delivery
DOPE is instrumental in liposome-based drug delivery systems. Its inclusion in various liposomal formulations influences the efficiency and stability of drug encapsulation and release. Research on liposomes containing DOPE provides insights into designing more effective drug delivery vehicles (Leone et al., 2018).
作用機序
Target of Action
The primary target of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), also known as DOPE, is the lipid bilayer of cells . It is a neutral phospholipid that is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .
Mode of Action
DOPE interacts with its targets by integrating into the lipid bilayer of cells . It forms heterogenous liposomes with other lipids, such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents .
Biochemical Pathways
DOPE affects the biochemical pathways related to lipid metabolism and membrane trafficking . It is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .
Pharmacokinetics
As a component of liposomes, it is known to enhance the bioavailability of encapsulated drugs .
Result of Action
The incorporation of DOPE into lipid membranes can alter the biophysical properties of the membranes, such as fluidity and permeability . This can influence the function of membrane proteins and the efficacy of drug delivery .
Action Environment
The action of DOPE can be influenced by various environmental factors. For instance, its sensitivity towards pH change has been utilized in the preparation of liposomes and GUVs . Moreover, the storage temperature can affect the stability of DOPE, with a recommended storage temperature of −20°C .
将来の方向性
生化学分析
Biochemical Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a key component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cell lines . This interaction is crucial for gene therapy applications .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used as a fluorescence label for lipid membranes in studies of membrane structures such as liposomes and lipid rafts .
Molecular Mechanism
At the molecular level, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this product may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) and its effects on activity or function are significant. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with succinic anhydride in the presence of a base to form the succinylated product. The product is then treated with sodium hydroxide to form the sodium salt of the compound.", "Starting Materials": [ "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine", "Succinic anhydride", "Base (e.g. triethylamine)", "Sodium hydroxide" ], "Reaction": [ "1. Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and succinic anhydride in a suitable solvent (e.g. chloroform).", "2. Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours.", "3. Remove the solvent under reduced pressure to obtain the crude product.", "4. Dissolve the crude product in a suitable solvent (e.g. methanol) and add sodium hydroxide.", "5. Stir the mixture at room temperature for several hours.", "6. Acidify the mixture with hydrochloric acid to precipitate the product.", "7. Collect the product by filtration and wash with water.", "8. Dry the product under reduced pressure to obtain the sodium salt of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)." ] } | |
CAS番号 |
111613-33-3 |
分子式 |
C45H81NNaO11P |
分子量 |
866.1 g/mol |
IUPAC名 |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(3-carboxypropanoylamino)ethyl phosphate |
InChI |
InChI=1S/C45H82NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53);/q;+1/p-1/b19-17-,20-18-;/t41-;/m1./s1 |
InChIキー |
KKEGOYIHHIJUOK-NFCDTPQPSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



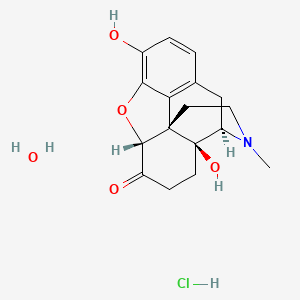
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)
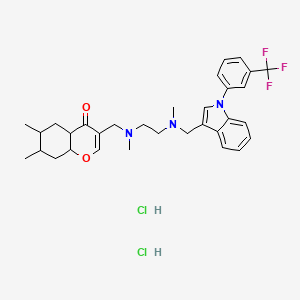
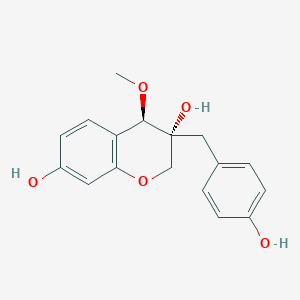
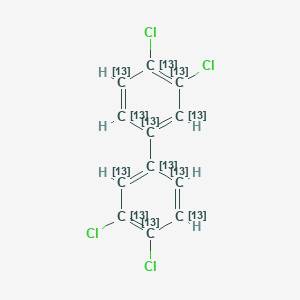
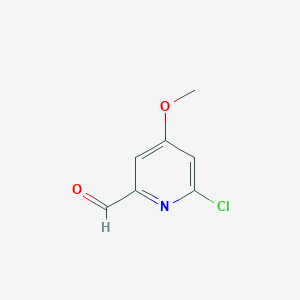
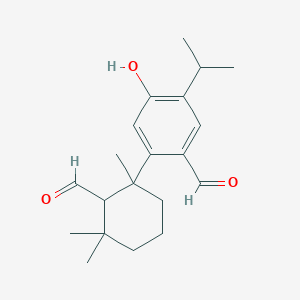
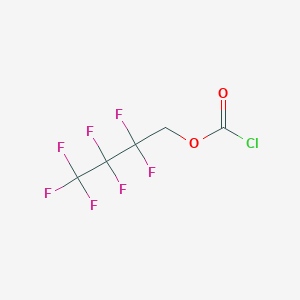


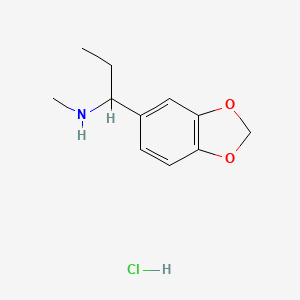
![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)
